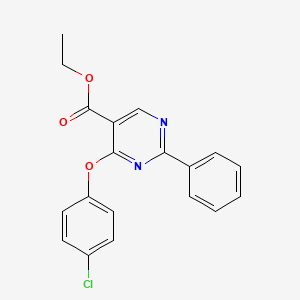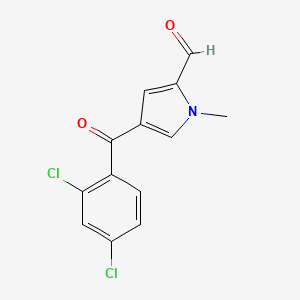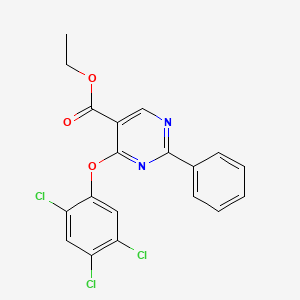
Ethyl 4-(4-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate
Overview
Description
The compound is a derivative of phenoxy compounds, which are widely used in agriculture as herbicides . They share the part structure of phenoxyacetic acid .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2-chloro-4-(4-chlorophenoxy)-hypnone have been synthesized through etherification and acylation reactions .Scientific Research Applications
Antioxidant and Radioprotective Activities
Ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro pyrimidine-5-carboxylate, a related pyrimidine derivative, has demonstrated significant in vitro antioxidant activity and in vivo radioprotection. In experiments with Drosophila melanogaster, pre-treatment with this compound reduced oxidative stress caused by ionizing radiation, indicating its potential for reducing radiation-induced damage B. J. Mohan, B. Sarojini, B. Narayana, G. Sanjeev, K. Sreepada, 2014.
Crystal Structure Analysis
Another related compound, Ethyl 3-(4-Chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, has been prepared and characterized by single-crystal X-ray diffraction, revealing insights into its molecular structure. Such structural analyses contribute to the understanding of molecular interactions and properties Hu Yang, 2009.
Nonlinear Optical Properties
Research on thiopyrimidine derivatives, including a phenyl pyrimidine derivative closely related to Ethyl 4-(4-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate, has highlighted their promising applications in nonlinear optics (NLO). These compounds exhibit considerable NLO activity, making them suitable for optoelectronic applications A. Hussain, M. U. Khan, Muhammad Ibrahim, M. Khalid, Akbar Ali, S. Hussain, Muhammad Saleem, N. Ahmad, S. Muhammad, A. Al‐Sehemi, A. Sultan, 2020.
Anti-Inflammatory and Antimicrobial Activities
Pyrimidine-5-carboxylate derivatives have been synthesized and tested for their antibacterial, antifungal, and anti-inflammatory activities. This indicates the broader therapeutic potential of pyrimidine derivatives in treating various infections and inflammatory conditions .. A.S.Dongarwar, B. Wanjari, M. Nema, P. Katolkar, A. Turaskar, T. Nimbekar, 2011.
Structural and Spectral Analysis
Investigations into antimalarial drugs with the pyrimidine core structure have utilized spectroscopic techniques to explore molecular geometry, bonding, and potential interaction sites for drug efficacy. These studies enhance our understanding of how structural elements influence biological activity Y. S. Sherlin, T. Vijayakumar, J. Binoy, S. Roy, V. S. Jayakumar, 2018.
properties
IUPAC Name |
ethyl 4-(4-chlorophenoxy)-2-phenylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c1-2-24-19(23)16-12-21-17(13-6-4-3-5-7-13)22-18(16)25-15-10-8-14(20)9-11-15/h3-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAXQFNVGRXOQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1OC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601192911 | |
| Record name | Ethyl 4-(4-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601192911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate | |
CAS RN |
477854-78-7 | |
| Record name | Ethyl 4-(4-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477854-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(4-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601192911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorophenyl)-3-(hydroxyimino)-2-[(methoxyimino)methyl]propanamide](/img/structure/B3139633.png)
![4-{3-[(3-chlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B3139644.png)

![1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-3-phenylurea](/img/structure/B3139658.png)
![N-ethyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B3139667.png)


![Methyl 1-[5-(3-bromothiophen-2-yl)-3-methoxycarbonyl-1H-pyrrol-2-yl]piperidine-4-carboxylate](/img/structure/B3139682.png)

![6-oxo-4-(trifluoromethyl)-N,1-bis[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B3139708.png)



![N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]-3-(trifluoromethyl)benzamide](/img/structure/B3139753.png)